molecular formula C15H15F6NO3 B2795871 N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)-4-(trifluoromethoxy)benzamide CAS No. 1428374-80-4

N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2795871
CAS No.: 1428374-80-4
M. Wt: 371.279
InChI Key: AJWHSKAOPRXNQU-UHFFFAOYSA-N
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Description

N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)-4-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C15H15F6NO3 and its molecular weight is 371.279. The purity is usually 95%.
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Scientific Research Applications

Oxidation and Transformation of Tetrahydrobenzofurans

N-(5,6,7,8-tetrahydro-2,5-dioxo-2H-1-benzopyran-3-yl)benzamides underwent an unprecedented transformation when treated with alkaline hydrogen peroxide, leading to the formation of N(4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)benzamides. These compounds were further converted into 2-hydroxy-2-(4-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-5-yl)cyclohexane-1,3-diones through dimethyldioxirane oxidation. The mechanisms of these transformations and the structures of the new compounds were elucidated through NMR spectroscopy (Levai et al., 2002).

Synthesis of Benzamide Derivatives through Cycloaddition

A novel class of N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives was synthesized via a 1,3-dipolar cycloaddition of azomethine imines with azlactones and subsequent rearrangement. This process rapidly yielded the target compounds under mild, catalyst-free conditions (Wenjing Liu et al., 2014).

Transformation of 2H-Pyran-2-One Derivative

2H-Pyran-2-one derivative was transformed with heterocyclic hydrazines and 2,4-dinitrophenylhydrazine, under various acidic catalysts, into N-[5-(1-hydrazonoethyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamides. Some cases also produced (E)-α,β-didchydro-a-amino acid derivatives (Vranicar et al., 2003).

Crystal Structures of Benzamide Derivatives

The crystal structures of methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate and N-[5-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamide were analyzed. These compounds crystallize as centrosymmetric, hydrogen-bonded dimers with supramolecular aggregation controlled by a combination of π–π interactions and weak C–H···O hydrogen bonding (Kranjc et al., 2012).

Synthesis of Dicarboxylic Acid Amides and Diamides

Various N,N'-disubstituted oxamides and arylloxamides were synthesized through the condensation of nonaromatic amines with ethyl N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}oxamate and ethyl N-aryloxamates, respectively. This demonstrated the versatile chemical applications of tetrahydro-2H-pyran derivatives in synthesizing functional compounds (Aghekyan et al., 2018).

Properties

IUPAC Name

N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F6NO3/c16-14(17,18)9-22(11-5-7-24-8-6-11)13(23)10-1-3-12(4-2-10)25-15(19,20)21/h1-4,11H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWHSKAOPRXNQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CC(F)(F)F)C(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F6NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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